1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 212248-62-9
VCID: VC21505529
InChI: InChI=1S/C9H11N5.2ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;;/h1-4,6-7,13H,5,10H2;2*1H
SMILES: C1=CC(=CC=C1CN2C=NC=N2)NN
Molecular Formula: C9H13Cl2N5
Molecular Weight: 262.14 g/mol

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

CAS No.: 212248-62-9

Cat. No.: VC21505529

Molecular Formula: C9H13Cl2N5

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole - 212248-62-9

Specification

CAS No. 212248-62-9
Molecular Formula C9H13Cl2N5
Molecular Weight 262.14 g/mol
IUPAC Name [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;dihydrochloride
Standard InChI InChI=1S/C9H11N5.2ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;;/h1-4,6-7,13H,5,10H2;2*1H
Standard InChI Key GQCFPMNGKXWANF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=NC=N2)NN
Canonical SMILES C1=CC(=CC=C1CN2C=NC=N2)NN.Cl.Cl

Introduction

Chemical Identity and Nomenclature

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole ring connected to a 4-hydrazinylbenzyl moiety. This compound is known by several names and identifiers in chemical databases and scientific literature.

Identifiers and Synonyms

Table 1: Chemical Identifiers of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

IdentifierValue
CAS Registry Numbers212248-62-9, 144035-22-3
PubChem CID7472049
IUPAC Name[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine
InChIKeyFUJKUTJPEGEMHG-UHFFFAOYSA-N
Molecular FormulaC₉H₁₁N₅
Molecular Weight189.22 g/mol

The compound is also known by several synonyms including:

  • 1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole

  • 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole

  • [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine

  • 4-[(1,2,4-Triazole-1-yl)methyl]phenylhydrazine

Physical and Chemical Properties

Understanding the physicochemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is essential for various applications in research and development.

Physical Properties

Table 2: Physical Properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

PropertyValue
Physical StateSolid
Density1.3±0.1 g/cm³
Boiling Point443.7±55.0 °C at 760 mmHg
Flash Point222.1±31.5 °C
Exact Mass189.101440
Polar Surface Area (PSA)68.76000
LogP0.15
Vapor Pressure0.0±1.1 mmHg at 25°C
Index of Refraction1.684

Structural Derivatives and Salt Forms

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole exists in various forms, including free base and salt forms, which influence its solubility, stability, and biological properties.

Biological and Pharmacological Properties

The 1,2,4-triazole scaffold is known for its diverse biological activities, and 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole likely shares some of these properties.

Biological Activities of 1,2,4-Triazole Derivatives

Table 4: Biological Activities Associated with 1,2,4-Triazole Derivatives

Biological ActivityMechanism/TargetReference
AntifungalInhibition of fungal sterol synthesis
AntibacterialInteraction with bacterial enzymes
AnticancerTyrosine kinase inhibition
AntituberculosisActivity against M. tuberculosis
Anti-inflammatoryVarious inflammatory pathways
AntiviralMultiple viral targets
NeuroprotectiveOxidative stress reduction

The 1,2,4-triazole ring functions as an important pharmacophore by interacting with biological receptors with high affinity due to its dipole character and hydrogen bonding capabilities .

Structure-Activity Relationships

The presence of both the 1,2,4-triazole ring and the hydrazine group in 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole suggests potential for diverse biological interactions:

Applications and Research Interests

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its related compounds have garnered research interest across multiple domains.

Pharmaceutical Applications

As a research chemical, 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole has potential applications in:

  • Drug discovery and development

  • Structure-activity relationship studies

  • Medicinal chemistry research

  • Synthesis of novel bioactive compounds

Given the biological activities of 1,2,4-triazole derivatives, this compound may serve as a valuable building block for developing pharmaceutical agents targeting various conditions.

Material Science Applications

The 1,2,4-triazole scaffold also finds applications in material science, including:

  • Development of energetic materials due to high nitrogen content

  • Preparation of corrosion inhibitors

  • Synthesis of metal-organic frameworks

  • Development of polymers with specific properties

Related Compounds and Derivatives

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole belongs to a larger family of 1,2,4-triazole derivatives with diverse structural features and applications.

Key Structural Variants

Several structural modifications can be made to the basic scaffold:

  • Substitution at different positions of the triazole ring

  • Modification of the hydrazine group

  • Introduction of substituents on the benzene ring

  • Replacement of the benzyl linker with alternative spacers

Notable Derivatives

Recent research has explored various derivatives of 1,2,4-triazole with promising biological activities:

  • 1,2,4-Triazole-pyrazole hybrids with antimicrobial activity

  • 3-Thioxo/alkylthio-1,2,4-triazoles with antimycobacterial properties

  • 4-Arylidenamino-4H-1,2,4-triazole-3-thiols with antitubercular activity

  • Diarylurea derivatives bearing triazole moieties with antitumor properties

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